molecular formula C18H16N2O3S B2960070 N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide CAS No. 877459-36-4

N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide

Cat. No.: B2960070
CAS No.: 877459-36-4
M. Wt: 340.4
InChI Key: JBHHMMLJGNLVNB-UHFFFAOYSA-N
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Description

“N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C18H16N2O3S and a molecular weight of 340.39624 . It is also known by the synonym "N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide" .


Synthesis Analysis

While specific synthesis details for “this compound” were not found, benzenesulfonamide derivatives have been synthesized and studied for their anticancer and antimicrobial properties . The synthesis of these derivatives involves the combination of thiazole and sulfonamide groups .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzenesulfonamide core with a 3-phenylmethoxypyridin-2-yl group attached . The molecular structure can be further analyzed using the provided MOL file .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 340.39624 . Additional physical and chemical properties such as boiling point, melting point, and density can be found on ChemicalBook .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

Benzenesulfonamide derivatives have been extensively studied for their enzyme inhibitory activities, particularly against carbonic anhydrases and other physiologically relevant enzymes. For instance, ureido-substituted benzenesulfonamides exhibited potent inhibition against human carbonic anhydrases, especially the isoforms associated with tumors, such as hCAs IX and XII. These inhibitors have demonstrated significant potential in addressing metastasis in breast cancer models, indicating their utility in developing novel antimetastatic drugs (Pacchiano et al., 2011).

Photodynamic Therapy Applications

The synthesis and characterization of new benzenesulfonamide derivatives incorporating Schiff base groups have revealed compounds with high singlet oxygen quantum yields. These findings are crucial for photodynamic therapy (PDT), a treatment modality for cancer. The compounds' photophysical and photochemical properties, including their high singlet oxygen quantum yields, make them promising candidates as Type II photosensitizers for PDT in cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

N-pyridin-3-yl-benzenesulfonamide and its derivatives have been synthesized and tested for antimicrobial activity. Studies have shown that these compounds possess significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This suggests their potential application in developing new antibacterial agents to combat resistant bacterial strains (Ijuomah et al., 2022).

Material Science and Catalysis

In material science, benzenesulfonamide derivatives have been employed as ligands to synthesize metal complexes with diverse structural arrangements and properties. These complexes have been explored for their luminescence and antibacterial properties, demonstrating the versatility of benzenesulfonamide derivatives in designing materials with potential applications in sensing, imaging, and antimicrobial coatings (Feng et al., 2021).

Molecular Docking and Drug Design

The exploration of benzenesulfonamide derivatives through molecular docking and density functional theory (DFT) calculations has provided insights into their interactions with biological targets. These computational studies are instrumental in drug design, offering a deeper understanding of the binding affinities and mechanism of action of potential therapeutic agents (Fahim & Shalaby, 2019).

Future Directions

While specific future directions for “N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide” were not found in the search results, research into benzenesulfonamide derivatives suggests potential applications in the development of novel anticancer and antimicrobial agents .

Mechanism of Action

Target of Action

N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide, also known as N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide or (3-(PHENYLMETHOXY)(2-PYRIDYL))(PHENYLSULFONYL)AMINE, has been shown to bind to a proton receptor . This receptor may be localized in the blood-brain barrier .

Mode of Action

It is known that it interacts with its target, the proton receptor, and this interaction could potentially influence the function of the receptor .

Biochemical Pathways

Given its interaction with a proton receptor localized in the blood-brain barrier , it is plausible that it could influence pathways related to brain function and neural signaling.

Pharmacokinetics

Safety data suggests that it may have potential risks associated with acute toxicity, both through inhalation and oral intake . It is also indicated that it may cause skin and eye irritation . These factors could potentially impact its bioavailability and overall pharmacokinetics.

Result of Action

The compound has been shown to have analgesic properties in animal pain models . This suggests that it could potentially alleviate pain symptoms, possibly through its interaction with the proton receptor in the blood-brain barrier .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a dry place and in a closed container . It is also advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . These precautions suggest that the compound’s stability and efficacy could be affected by environmental conditions such as humidity, temperature, and exposure to air.

Properties

IUPAC Name

N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-24(22,16-10-5-2-6-11-16)20-18-17(12-7-13-19-18)23-14-15-8-3-1-4-9-15/h1-13H,14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHHMMLJGNLVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877459-36-4
Record name N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide
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